molecular formula C27H27N3O3 B353073 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 851988-76-6

3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B353073
CAS No.: 851988-76-6
M. Wt: 441.5g/mol
InChI Key: PXTKIYADTRPNTP-UHFFFAOYSA-N
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Description

3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a benzhydrylpiperazine moiety linked to a benzoxazole core, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-benzhydrylpiperazine with a suitable benzoxazole precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets. The benzhydrylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)benzoxazole: Known for its fluorescence properties.

    2-(2-aminophenyl)benzoxazole: Studied for its antimicrobial activity.

    2-(2-chlorophenyl)benzoxazole: Explored for its potential as an anti-inflammatory agent.

Uniqueness

3-(3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is unique due to its specific structural features, which confer distinct biological activities. The presence of the benzhydrylpiperazine moiety, in particular, sets it apart from other benzoxazole derivatives, contributing to its potential therapeutic applications.

Properties

IUPAC Name

3-[3-(4-benzhydrylpiperazin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c31-25(15-16-30-23-13-7-8-14-24(23)33-27(30)32)28-17-19-29(20-18-28)26(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,26H,15-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXTKIYADTRPNTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCN4C5=CC=CC=C5OC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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